molecular formula C22H21ClN6O4S B2652207 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1243075-62-8

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2652207
CAS No.: 1243075-62-8
M. Wt: 500.96
InChI Key: XJWPBVOGCYBYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. Its core structure integrates multiple heterocyclic systems, including a 1,2,4-oxadiazole and a pyrazole, which are known to confer high affinity and selectivity for ATP-binding pockets of various protein kinases. Research indicates that this compound is designed as a potent inhibitor targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, proliferation, and survival signaling pathways. Hyperactivation of FAK is frequently observed in a wide range of solid tumors , making it a compelling target for anticancer drug discovery. The mechanism of action involves the competitive inhibition of FAK phosphorylation, thereby disrupting downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for tumor growth, metastasis, and angiogenesis. The specific substitution pattern on the molecular scaffold—featuring the 4-chlorophenyl, methylthio, and dimethoxyphenyl acetamide groups—is engineered to optimize interactions with key residues in the FAK catalytic domain, enhancing both potency and pharmacological properties. This compound serves as a valuable chemical probe for investigating FAK-dependent signaling networks in vitro and in vivo, enabling researchers to elucidate the role of this kinase in tumor microenvironment interactions and resistance mechanisms. Its primary research applications are in the preclinical assessment of anti-metastatic and anti-angiogenic therapies, providing a foundational structure for the development of next-generation targeted oncology therapeutics.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4S/c1-31-15-9-8-14(10-16(15)32-2)25-17(30)11-29-19(24)18(22(27-29)34-3)21-26-20(28-33-21)12-4-6-13(23)7-5-12/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWPBVOGCYBYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Molecular Structure and Properties

The molecular formula of the compound is C22H21ClN6O3SC_{22}H_{21}ClN_{6}O_{3}S, with a molecular weight of approximately 498.9 g/mol. The structure includes functional groups such as oxadiazole, pyrazole, and methylthio, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing oxadiazole moieties. Pyrazoles have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated inhibition of key enzymes like EGFR and BRAF V600E, which are critical in cancer cell proliferation and survival .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
Compound IXA549 (Lung Cancer)0.11EGFR Inhibition
Compound IXHCT116 (Colon Cancer)0.65BRAF V600E Inhibition
2-(5-amino...)MCF7 (Breast Cancer)TBDTBD

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties. The presence of the chlorophenyl group is known to enhance antibacterial activity. Pyrazoles have shown efficacy against a range of bacterial strains and fungi .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory and analgesic effects. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of cancer cell growth
AntimicrobialEfficacy against bacteria and fungi
Anti-inflammatoryReduction in inflammation markers
AnalgesicPain relief through COX inhibition

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various pyrazole derivatives. It was found that modifications in the substituent groups significantly affected the biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer activity against specific cell lines .

Another case study showcased the synthesis of related oxadiazole derivatives, which exhibited promising results in terms of antiproliferative effects against several cancer types. The study emphasized the importance of optimizing structural features for enhanced biological efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide. For instance, derivatives containing the pyrazole moiety have been evaluated for cytotoxicity against various cancer cell lines including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). These studies demonstrated that such compounds exhibited good to excellent antitumor activity, suggesting that modifications to the pyrazole structure can enhance efficacy against cancer cells .

Antifungal Activity

The compound's structural components suggest potential antifungal properties. In related research, compounds with similar oxadiazole and pyrazole structures were synthesized and tested against fungal strains such as Candida and Saccharomyces. The results indicated promising antifungal activity, which could be attributed to the unique interactions facilitated by the oxadiazole ring .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship studies indicate that variations in the substituents on the pyrazole and oxadiazole rings significantly affect biological activity. For example:

SubstituentEffect on Activity
4-ChlorophenylIncreases cytotoxicity against cancer cells
MethylthioEnhances antifungal properties
DimethoxyphenylImproves solubility and bioavailability

Case Study 1: Anticancer Evaluation

In a study published in ACS Omega, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The study found that specific modifications to the pyrazole structure led to enhanced cytotoxic effects against multiple cancer cell lines. These findings support further exploration of similar compounds for therapeutic applications .

Case Study 2: Antifungal Screening

A research article detailed the synthesis of novel oxadiazole derivatives and their antifungal activity against Candida species. The results indicated that certain structural features were critical for enhancing antifungal efficacy, suggesting that derivatives of this compound could also exhibit significant antifungal properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities with related compounds (see evidence for details):

Compound Name / Identifier Core Heterocycle Oxadiazole/Triazole Substituent Acetamide Substituent Biological Activity (if reported)
Target Compound Pyrazole 4-Chlorophenyl (oxadiazole) 3,4-Dimethoxyphenyl Not explicitly reported
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide () Pyrazole 4-Methoxyphenyl (oxadiazole) 2-Chlorobenzyl Not reported
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)Acetamide () Pyrazole 4-Methoxyphenyl (oxadiazole) 2-Chloro-4-methylphenyl Not reported
2-{[4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide () Triazole 4-Chlorophenyl (triazole) 4-Phenoxyphenyl Not reported
2-[(4-Amino-5-Pyridin-4-yl-1,2,4-Triazol-3-yl)Sulfanyl]-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide () Triazole Pyridin-4-yl (triazole) 2-Chloro-5-(trifluoromethyl)phenyl Not reported

Key Structural and Functional Insights:

Heterocyclic Core Variations: The target compound’s pyrazole-oxadiazole scaffold differs from triazole-based analogs ().

In contrast, 4-methoxyphenyl () introduces electron-donating properties, which may improve solubility but reduce binding to hydrophobic pockets . Acetamide Substituent: The 3,4-dimethoxyphenyl group in the target compound offers hydrogen-bond acceptors (methoxy groups) and enhanced solubility compared to chlorinated or trifluoromethyl groups (). The 2-chlorobenzyl group () may enhance lipophilicity, favoring blood-brain barrier penetration .

Triazole analogs () with sulfanyl-acetamide motifs are often explored as kinase inhibitors or antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

The synthesis involves multi-step protocols, including cyclization reactions using reagents like chloroacetyl chloride and phosphorous oxychloride under controlled temperatures (e.g., 120°C) . Key intermediates include pyrazole and oxadiazole precursors. Reaction optimization should focus on solvent selection (e.g., THF or dioxane), stoichiometry of triethylamine as a base, and purification via recrystallization from ethanol-DMF mixtures . Monitoring by TLC and spectroscopic validation (IR, NMR) ensures intermediate integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Essential methods include:

  • FTIR : To confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to resolve pyrazole, oxadiazole, and acetamide moieties. Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct singlets .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation and isotopic pattern analysis.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?

Use quantum chemical calculations (e.g., Gaussian 09) to:

  • Map electrostatic potentials (MESP) for nucleophilic/electrophilic site identification .
  • Predict HOMO-LUMO gaps to assess redox stability and reactivity .
  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR, COX-2) to prioritize substituent modifications .

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC₅₀ values)?

  • Standardization : Use uniform cell lines, assay protocols (e.g., ATP-based viability vs. MTT), and control compounds .
  • Metabolic Stability : Evaluate compound degradation in assay media via LC-MS to rule out false negatives .
  • Orthogonal Assays : Confirm activity through transcriptomic profiling (e.g., RNA-seq) or phenotypic screening .

Q. How does the methylthio group influence SAR compared to other sulfur-containing substituents?

The methylthio (-SMe) group enhances lipophilicity (logP) and membrane permeability vs. sulfonyl (-SO₂-) or thiol (-SH) groups. Replace it with -SCF₃ or -SPh to study steric/electronic effects on target binding. Comparative MD simulations can reveal interactions with hydrophobic protein pockets .

Q. What methodologies address solubility challenges in in vivo studies?

  • Co-solvent Systems : Use PEG-400/water or cyclodextrin-based formulations .
  • Salt Formation : Screen with HCl, maleic acid, or sodium bicarbonate to improve aqueous solubility .
  • Nanoformulations : Develop liposomal or PLGA nanoparticles for sustained release .

Q. How can isomerism or chirality in the pyrazole ring affect pharmacological profiles?

Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and evaluate using:

  • X-ray Crystallography : Resolve absolute configuration .
  • Chiral HPLC : Assess enantiopurity (>99% ee) .
  • In Vitro/In Vivo Correlation : Compare activity and pharmacokinetics (e.g., AUC, Cₘₐₓ) of R vs. S isomers .

Q. What advanced techniques validate oxidative or hydrolytic degradation pathways?

  • Forced Degradation Studies : Expose the compound to H₂O₂ (oxidative), acidic/basic conditions (hydrolytic), and UV light (photolytic). Monitor via UPLC-PDA-MS to identify degradants .
  • Isotope Labeling : Use ¹⁸O-water or D₂O to trace hydrolysis mechanisms .

Q. How are reaction mechanisms elucidated for key steps like oxadiazole ring formation?

  • Kinetic Studies : Vary temperature and reagent concentrations to derive rate laws .
  • Isotopic Labeling : Track ¹³C-labeled intermediates via NMR .
  • Computational Modeling : Simulate transition states (e.g., DFT at B3LYP/6-31G* level) to identify rate-limiting steps .

Methodological Notes

  • Safety Protocols : Handle with PPE (gloves, goggles) in fume hoods. Avoid water contact (risk of exothermic decomposition) and store under inert gas (N₂) at 2–8°C .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in repositories like ChemRxiv .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.